molecular formula C12H21NO2 B137611 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one CAS No. 130407-32-8

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

Cat. No. B137611
CAS RN: 130407-32-8
M. Wt: 211.3 g/mol
InChI Key: RBZFYMPKTRPSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one, also known as EMQ, is a synthetic compound that belongs to the class of quinolizidines. EMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one is not fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist, which may explain its anticonvulsant and anxiolytic effects. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to reduce the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. This compound also has a wide range of biological activities, making it useful for studying various physiological and biochemical processes. However, this compound also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one. One area of interest is the development of more potent and selective this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of this compound as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the exact mechanism of action of this compound and to elucidate its potential therapeutic targets.

Synthesis Methods

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ethyl bromoacetate in the presence of potassium carbonate. The resulting compound can be further purified by recrystallization from ethanol.

Scientific Research Applications

6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. This compound has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

130407-32-8

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

6-ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

InChI

InChI=1S/C12H21NO2/c1-3-15-12-8-9(2)7-10-5-4-6-11(14)13(10)12/h9-10,12H,3-8H2,1-2H3

InChI Key

RBZFYMPKTRPSCO-UHFFFAOYSA-N

SMILES

CCOC1CC(CC2N1C(=O)CCC2)C

Canonical SMILES

CCOC1CC(CC2N1C(=O)CCC2)C

synonyms

4H-Quinolizin-4-one,6-ethoxyoctahydro-8-methyl-(9CI)

Origin of Product

United States

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